Comparative Oxidative Stability of Trans-EPA Isomers vs. cis-EPA
Trans geometric isomers of eicosapentaenoic acid (TEPA) exhibit significantly greater oxidative stability compared to their natural cis counterpart (EPA). While direct data for the specific 5,8,11,14,19 isomer is not available, class-level evidence demonstrates that a mixture of trans-EPA isomers was more stable to oxidation induced by radical generators in both organic and aqueous solutions [1]. This differential stability is attributed to the trans conformation, which is less prone to oxidation than the cis conformation [1].
| Evidence Dimension | Oxidative stability to radical-induced oxidation |
|---|---|
| Target Compound Data | Increased stability (qualitative observation for TEPA mixture) |
| Comparator Or Baseline | Natural cis-EPA |
| Quantified Difference | TEPA was 'more stable' to oxidation than EPA; quantitative data not provided in abstract. |
| Conditions | Organic and aqueous solutions, induced by radical generators |
Why This Matters
This property is critical for researchers studying lipid oxidation, as the trans isomer's enhanced stability can influence experimental outcomes and storage conditions.
- [1] Zaima, N., et al. (2005). Characterization of Trans Eicosapentaenoic Acid Isomers: Oxidative Stability and Anti-Inflammatory Activity. (Abstract). View Source
